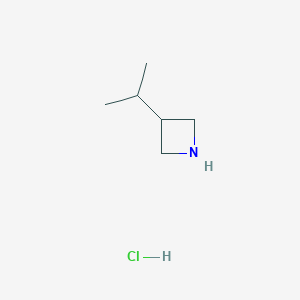

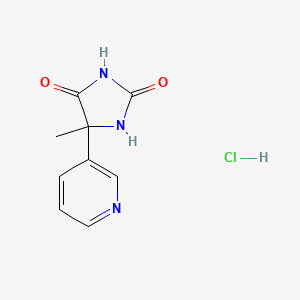

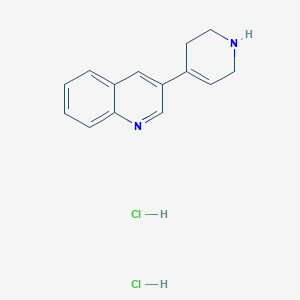

![molecular formula C15H21ClN2O B1430051 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride CAS No. 1432681-61-2](/img/structure/B1430051.png)

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride

説明

“N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride” is a chemical compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is used in the synthesis of tropane alkaloids . The synthesis often involves the enantioselective construction of an acyclic starting material .科学的研究の応用

Pharmacological Activities

- Visceral Hypersensitivity Modulation: Some studies have examined the effects of compounds structurally related to N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride on visceral hypersensitivity. For instance, compounds like granisetron and zacopride, which share structural motifs with N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride, have been found to inhibit abdominal contractions in rats with irritated colons, suggesting potential in modulating visceral hypersensitivity (Langlois et al., 1996).

Chemical Synthesis and Structural Analysis

- Nematicidal Activity: Research into derivatives of the compound has shown that novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones exhibit significant nematicidal activity against pinewood nematodes and root-knot nematodes. This indicates the potential for agricultural applications in controlling nematode infestations (Xu et al., 2021).

Neurochemical Effects

- Memory Enhancement in Age-Related Deficits: Itasetron, a compound with a similar structure, was found to significantly improve retention abilities in aged rats when tested with a multiple choice avoidance behavioral task. This points to the potential role of similar compounds in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

Molecular Structure and Activity

- Structural and Conformational Studies: Investigations into the crystal structure and conformational dynamics of related compounds provide insights into their pharmacological activities. For instance, studies on the crystal structures of various derivatives have elucidated their molecular conformations and potential interactions with biological targets (Zheng et al., 2004).

特性

IUPAC Name |

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c1-17(15(18)11-5-3-2-4-6-11)14-9-12-7-8-13(10-14)16-12;/h2-6,12-14,16H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGJRBICBSKFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC2CCC(C1)N2)C(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)

![4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride](/img/structure/B1429977.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B1429984.png)

![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)